![molecular formula C6H5F2NO2S B020461 3,4-Difluorobenzenesulfonamide CAS No. 108966-71-8](/img/structure/B20461.png)
3,4-Difluorobenzenesulfonamide
Overview
Description
3,4-Difluorobenzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides, which are known for various chemical and physical properties. This compound, like others in its class, has been studied for its interaction with enzymes and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to this compound, such as tetrafluorobenzenesulfonamides, often involves complex chemical reactions. For example, Dudutienė et al. (2013) described the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases, highlighting the intricate procedures involved in creating such compounds (Dudutienė et al., 2013).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied. For instance, Ceylan et al. (2015) conducted a theoretical and experimental investigation of a benzenesulfonamide compound, revealing detailed structural and spectroscopic properties, including bond lengths and angles (Ceylan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides, including fluorinated versions, are known for their reactivity and chemical properties. Fukuyama et al. (1995) explored the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, demonstrating the compound's reactivity and utility in various chemical reactions (Fukuyama et al., 1995).
Physical Properties Analysis
The physical properties of benzenesulfonamides, including their crystalline structure and hydrogen bonding, have been a subject of study. For example, Sterkhova et al. (2021) examined the intermolecular self-associates of dibenzenesulfonamide in solutions, providing insights into its physical characteristics (Sterkhova et al., 2021).
Chemical Properties Analysis
The chemical properties, particularly the inhibitory activity of benzenesulfonamides against certain enzymes, have been a focus of research. Pala et al. (2014) synthesized novel benzenesulfonamides and studied their inhibition of carbonic anhydrase isoforms, highlighting the chemical functionality of these compounds (Pala et al., 2014).
Scientific Research Applications
Carbonic Anhydrase Inhibitors : Compounds like 3,4-Difluorobenzenesulfonamide have been studied for their potential as high-affinity and isoform-selective carbonic anhydrase inhibitors. These have applications in cancer therapy and drug discovery (Dudutienė et al., 2015). Additionally, primary sulfonamide groups in these compounds play a dual role in enabling ring construction and acting as zinc-binding groups in carbonic anhydrase inhibitors (Sapegin et al., 2018).
Anticancer Potential : New dibenzenesulfonamides show promising anticancer effects by inducing apoptosis and autophagy pathways, and inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).
Pharmaceutical and Biomedical Applications : Fluorinated benzenesulfonamides display higher binding potency as inhibitors of various carbonic anhydrase isozymes, suggesting their utility in pharmaceutical and biomedical applications (Dudutienė et al., 2013).
Synthesis and Reactivity : Studies have focused on the synthesis and reactivity of N-fluorobenzenesulfonamides, demonstrating their potential in creating various pharmacologically relevant compounds (Wang et al., 2014).
Stability and Oxidation : Sulfonamide-substituted compounds exhibit remarkable stability under oxidative conditions, which is significant in the development of new pharmaceuticals (Işci et al., 2014).
Photodynamic Therapy in Cancer : The use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment has been explored, focusing on compounds with high singlet oxygen quantum yield (Pişkin et al., 2020).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with carbonic anhydrases . Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
As a benzenesulfonamide derivative, it may inhibit carbonic anhydrases, which are zinc metalloenzymes responsible for the catalysis of the hydration of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, including fluid secretion, respiration, and pH regulation .
Result of Action
As a potential inhibitor of carbonic anhydrases, it could lead to a decrease in the production of bicarbonate ions, thereby affecting pH regulation and various other physiological processes .
properties
IUPAC Name |
3,4-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVRYNJTGHAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356386 | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108966-71-8 | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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